molecular formula C11H12F3NO B8600064 But-3-enyl-(4-trifluoromethoxy-phenyl)-amine

But-3-enyl-(4-trifluoromethoxy-phenyl)-amine

Cat. No. B8600064
M. Wt: 231.21 g/mol
InChI Key: ZULCEIBVVTUFFN-UHFFFAOYSA-N
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Patent
US08501768B2

Procedure details

4-Trifluoromethoxy-phenylamine (2.5 g, 14 mmol), 4-bromobut-1-ene (2.0 g, 14 mmol) and Cs2CO3 (1.4 g, 4.2 mmol) were mixed together, and the mixture was stirred at ambient temperature for 7 days. The title compound (0.2 g, 6.1%) was obtained by silica gel column chromatography (eluting with petroleum ether/ethyl acetate=10/1). 1H NMR (300 MHz, CDCl3): δ 7.12-7.02 (m, 2H), 6.58-6.53 (m, 2H), 5.80-5.46 (m, 1H), 5.20-5.11 (m, 2H), 3.17 (t, 2H, J=6.6 Hz), 2.43-2.35 (m, 2H). LC-MS: [M+1]+ 232.2.
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.4 g
Type
reactant
Reaction Step Two
Yield
6.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.Br[CH2:14][CH2:15][CH:16]=[CH2:17].C([O-])([O-])=O.[Cs+].[Cs+]>>[CH2:17]([NH:10][C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:9][CH:8]=1)[CH2:16][CH:15]=[CH2:14] |f:2.3.4|

Inputs

Step One
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N)(F)F
Name
Quantity
2 g
Type
reactant
Smiles
BrCCC=C
Name
Cs2CO3
Quantity
1.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(CC=C)NC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 6.1%
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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